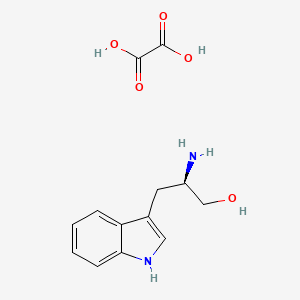

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate

Description

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (CAS: 58889-66-0), also known as D-Tryptophanol oxalate, is the oxalic acid salt of the chiral amino alcohol derivative of tryptophan. The compound features an indole ring, a primary alcohol group, and an amino group in the (R)-configuration. It is synthesized via reduction of D-tryptophan methyl ester followed by salt formation with oxalic acid . Key properties include:

- Molecular formula: C₁₁H₁₄N₂O·C₂H₂O₄

- Molecular weight: 190.24 (free base) + 90.03 (oxalate) = 280.27 g/mol

- Optical rotation: [α]D = -20.5° (C=1 in methanol)

- Melting point: 73–77°C

Its primary applications are in medicinal chemistry as a chiral building block for anticancer agents (e.g., geldanamycin derivatives) and in studying neurotransmitter transport .

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMDBEAUGRIWDE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol.

Oxalate Formation: The ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reaction.

Temperature Control: Maintaining optimal temperatures to ensure the stability of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidized Derivatives: Products formed by the addition of oxygen atoms.

Reduced Derivatives: Products formed by the removal of oxygen atoms.

Substituted Derivatives: Products formed by the replacement of hydrogen atoms with other functional groups.

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes.

Protein Interaction: Interacts with proteins, affecting their function.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent.

Pharmacological Studies: Used in studies to understand its pharmacokinetics and pharmacodynamics.

Industry:

Chemical Manufacturing: Used in the production of various chemicals.

Material Science:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

L-Tryptophanol [(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol]

- Structure: Enantiomer of D-Tryptophanol with (S)-configuration.

- Molecular formula : C₁₁H₁₄N₂O

- Optical rotation: [α]D = +20.5° (C=1 in methanol; inferred from D-form data) .

- Applications : Used in synthesizing Hsp90 inhibitors with anticancer activity. Demonstrated IC₅₀ values of 0.5–1.2 μM against MDA-MB-231, HeLa, and HepG2 cell lines .

- Key difference : Stereochemistry impacts binding to biological targets. The (S)-form shows higher affinity for Hsp90 due to spatial compatibility with the active site .

D-Tryptophan [(R)-2-Amino-3-(1H-indol-3-yl)propanoic Acid]

- Structure: Carboxylic acid analog of D-Tryptophanol.

- Molecular formula : C₁₁H₁₂N₂O₂

- Biological role: Non-proteinogenic amino acid involved in the kynurenine pathway, linked to neurological and immunological regulation .

- Key difference: The carboxylic acid group enhances water solubility (logP = -1.06) compared to the alcohol derivative (logP = 0.89 for D-Tryptophanol). This affects bioavailability and metabolic pathways .

AT182 [(±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic Acid Hydrochloride]

- Structure: Benzyloxy-substituted tryptophan analog with a racemic propanoic acid backbone.

- Molecular formula : C₁₈H₁₇N₂O₃·HCl

- Applications : Investigated as a LAT1 transporter inhibitor for targeted drug delivery. The benzyloxy group enhances lipophilicity (logP = 2.1), improving blood-brain barrier penetration .

- Key difference: Substitution at the indole 4-position and racemic mixture reduce chiral specificity compared to enantiopure D-Tryptophanol .

1-(1H-Indol-3-yloxy)propan-2-ol

- Structure : Indolyl ether with a 1,2-propanediol moiety.

- Synthesis : Involves isomerization of 3-alkoxyindolines via indolenium intermediates .

- Key difference: Lacks an amino group, limiting its utility in peptide synthesis. NMR data (e.g., H-2 resonance at 7.95 ppm in CD₃OD) suggest electronic differences due to ether linkage .

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

- Structure: Indolyl enone with a dimethylamino group.

- Applications: Intermediate for anticancer drugs (e.g., kinase inhibitors). The α,β-unsaturated ketone enables Michael addition reactions, a reactivity absent in D-Tryptophanol .

- Key difference: The enone system confers electrophilic properties, increasing cytotoxicity but also metabolic instability .

Comparative Data Table

Biological Activity

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is a chiral compound notable for its structural features, including an indole ring and an amino group. With a molecular formula of C₁₃H₁₆N₂O₅ and a molecular weight of approximately 280.28 g/mol, this compound has garnered attention for its biological activities, particularly as a selective serotonin reuptake inhibitor (SSRI) and its potential neuroprotective properties.

The primary mechanism of action for this compound involves its interaction with the serotonin transporter. By inhibiting the reabsorption of serotonin in the brain, it increases serotonin levels in the synaptic cleft, which can enhance mood regulation and potentially alleviate symptoms associated with depression and anxiety disorders.

Additionally, the compound has been shown to interact with D-amino-acid oxidase, an enzyme involved in the metabolism of D-serine in the brain. This interaction suggests a role in modulating neurotransmitter levels, which may influence cognitive functions and neuroprotection.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonin Reuptake Inhibition | Acts as an SSRI, enhancing serotonin availability in the brain. |

| Neuroprotective Effects | Preliminary studies suggest potential neuroprotective properties. |

| Modulation of D-serine Levels | Interacts with D-amino-acid oxidase, influencing neurotransmitter metabolism. |

Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

- Preclinical Models : The compound has been utilized in animal models to study conditions related to serotonin dysregulation, providing insights into its therapeutic potential for depression and anxiety disorders.

- Binding Affinity Studies : Research has focused on its binding affinity to serotonin transporters and other receptors involved in mood regulation. These interactions are crucial for understanding both efficacy and potential side effects associated with its use.

- Neuropharmacological Applications : The compound's ability to modulate neurotransmitter levels indicates potential applications in treating various neurological conditions, including schizophrenia and cognitive impairments linked to D-serine metabolism.

Case Studies

A review of recent literature reveals several case studies that highlight the compound's biological activity:

- Case Study 1 : A study demonstrated that administration of this compound in rodent models led to significant improvements in behavioral tests associated with depression, suggesting its effectiveness as an antidepressant agent.

- Case Study 2 : Another investigation reported that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential neuroprotective role in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

The compound has been investigated as a selective serotonin reuptake inhibitor (SSRI). By inhibiting serotonin reabsorption in the brain, it increases serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression and anxiety disorders. Studies have shown that it effectively enhances mood regulation through its interaction with serotonin transporters .

Neuroprotective Effects

Research indicates that (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its potential role in treating neurodegenerative diseases .

Modulation of Neurotransmitter Levels

The compound interacts with D-amino-acid oxidase, influencing the metabolism of D-serine in the brain. This modulation may affect cognitive functions and has implications for treating conditions like schizophrenia .

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonin Reuptake Inhibition | Acts as an SSRI, enhancing serotonin availability in the brain. |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress. |

| Modulation of D-serine Levels | Influences neurotransmitter metabolism through enzyme interaction. |

Research Findings

Several studies have highlighted the compound's potential:

- Preclinical Models : Animal studies demonstrate significant improvements in behavioral tests associated with depression when administered this compound.

- Binding Affinity Studies : Research focuses on its binding affinity to serotonin transporters, crucial for understanding efficacy and side effects .

- Neuropharmacological Applications : Its ability to modulate neurotransmitter levels indicates potential applications in treating neurological conditions .

Case Studies

Recent literature provides insights into specific case studies:

- Case Study 1 : In rodent models, administration led to significant improvements in depression-related behaviors, supporting its use as an antidepressant agent.

- Case Study 2 : The compound demonstrated protective effects against oxidative stress-induced neuronal damage, indicating a promising neuroprotective role .

Chemical Synthesis and Industrial Applications

This compound serves as a building block for synthesizing complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Forms oxidized derivatives through oxygen addition. |

| Reduction | Converts to reduced forms via removal of oxygen atoms. |

| Substitution | Amino and hydroxyl groups engage in substitution reactions. |

Q & A

Q. How to optimize reaction conditions for scaling up synthesis without compromising enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.